molecular formula C26H25NO5 B8179213 (R)-2-(9H-FLUOREN-9-YLMETHOXYCARBONYLAMINO)-4-(2-METHOXY-PHENYL)-BUTYRIC ACID

(R)-2-(9H-FLUOREN-9-YLMETHOXYCARBONYLAMINO)-4-(2-METHOXY-PHENYL)-BUTYRIC ACID

Cat. No.: B8179213
M. Wt: 431.5 g/mol
InChI Key: SUDSIQWKKDSTQE-HSZRJFAPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-2-(9H-FLUOREN-9-YLMETHOXYCARBONYLAMINO)-4-(2-METHOXY-PHENYL)-BUTYRIC ACID is a derivative of phenylalanine, an amino acid, with a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached. This compound is used primarily in peptide synthesis due to its ability to protect the amino group during chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (R)-2-(9H-FLUOREN-9-YLMETHOXYCARBONYLAMINO)-4-(2-METHOXY-PHENYL)-BUTYRIC ACID typically involves the protection of the amino group using the Fmoc group. This can be achieved by reacting the amino acid with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an aqueous dioxane solution . The reaction conditions often include maintaining a controlled temperature and pH to ensure the successful attachment of the Fmoc group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large volumes of reagents and solvents, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(R)-2-(9H-FLUOREN-9-YLMETHOXYCARBONYLAMINO)-4-(2-METHOXY-PHENYL)-BUTYRIC ACID undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, pH, and solvent systems to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound. These products can be further used in various chemical and biological applications .

Scientific Research Applications

Mechanism of Action

The mechanism of action of (R)-2-(9H-FLUOREN-9-YLMETHOXYCARBONYLAMINO)-4-(2-METHOXY-PHENYL)-BUTYRIC ACID involves the protection of the amino group by the Fmoc group. This protection prevents unwanted side reactions during peptide synthesis, allowing for the selective coupling of amino acids. The Fmoc group can be removed under basic conditions, typically using piperidine, to reveal the free amino group for further reactions .

Comparison with Similar Compounds

Similar Compounds

    Fmoc-D-homophenylalanine: Similar in structure but lacks the methoxy group.

    Fmoc-D-2-thienylalanine: Contains a thienyl group instead of a phenyl group.

    Fmoc-L-homophenylalanine: The L-isomer of the compound .

Uniqueness

(R)-2-(9H-FLUOREN-9-YLMETHOXYCARBONYLAMINO)-4-(2-METHOXY-PHENYL)-BUTYRIC ACID is unique due to the presence of the methoxy group, which can influence its reactivity and interactions in chemical and biological systems. This uniqueness makes it a valuable tool in peptide synthesis and various research applications .

Properties

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(2-methoxyphenyl)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25NO5/c1-31-24-13-7-2-8-17(24)14-15-23(25(28)29)27-26(30)32-16-22-20-11-5-3-9-18(20)19-10-4-6-12-21(19)22/h2-13,22-23H,14-16H2,1H3,(H,27,30)(H,28,29)/t23-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUDSIQWKKDSTQE-HSZRJFAPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1CC[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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